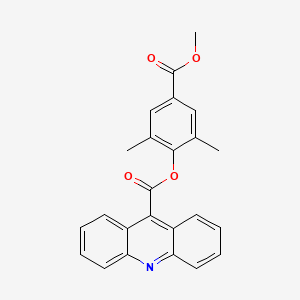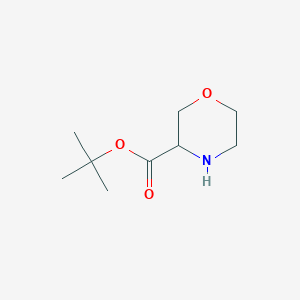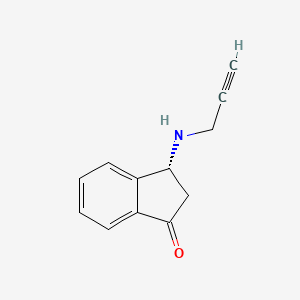
N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide
説明
“N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide” is a compound with the molecular formula C11H12N2O3 . It belongs to the class of organic compounds known as 3-alkylindoles, which are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an indole ring substituted with a methoxy group at the 5-position and a hydroxy group at the 2-position . The indole ring is further substituted with an acetamide group via an ethyl linker .科学的研究の応用
Spectroscopic Analysis
- A study utilized density functional theory to optimize the geometry of N-(5-methoxy indol-3-yl)ethyl acetamide, enabling the analysis and assignment of its infra-red vibrational data. This provides insights into the molecular structure and properties of similar compounds (Su Xue-ju, 2015).
Melatonin Agonist Research
- Research on 2-Bromomelatonin, a derivative, highlighted its high affinity for melatonin receptors and potent agonistic effects in physiological studies, suggesting potential applications in neurobiology and pharmacology (E. Duranti et al., 1992).
Analytical Chemistry
- A study developed specific analytical methods for determining melatonin in the presence of a compound similar to N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide, highlighting its relevance in analytical chemistry and pharmaceutical quality control (H. Darwish, M. Attia, D. Zlotos, 2012).
Antiallergic Agent Development
- N-(pyridin-4-yl)-(indol-3-yl)acetamides, structurally related to this compound, were synthesized and identified as potent antiallergic agents, suggesting applications in allergy treatment (Cecilia Menciu et al., 1999).
Marine Bacterium Alkaloids
- Indole alkaloids isolated from marine bacterium Pantoea agglomerans, which include compounds structurally related to this compound, were identified, potentially contributing to marine pharmacology (Chen Gang et al., 2013).
Synthetic Chemistry
- Synthesis of N-2-(1-Hydroxyindol-3-yl)ethylindole-3-acetamide demonstrates advancements in synthetic chemistry, enabling the creation of complex indole derivatives (Yu-ya Nakai et al., 2003).
Molecular Docking Studies
- Crystallographic studies of N-[(8R)-2-methoxy-5,6,7,8,9,10-hexahydro-6,9-methanocyclohepta[b]indol-8-yl]acetamide, a related compound, involved molecular modeling and docking, providing insights for drug development (T. Baranova et al., 2012).
Antimicrobial and Cytotoxicity Studies
- N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, related to the target compound, were synthesized and evaluated for antimicrobial activity and cytotoxicity, indicating potential in medicinal chemistry (Z. Kaplancıklı et al., 2012).
Chemical Synthesis Efficiency
- A highly efficient method for synthesizing unsymmetrical N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives was developed, showcasing advancements in chemical synthesis techniques (Yan Zhou et al., 2016).
生化学分析
Biochemical Properties
2-Hydroxymelatonin plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is produced through the hydroxylation of melatonin by the enzyme melatonin 2-hydroxylase . This compound has been shown to interact with various biomolecules, including antioxidant enzymes such as superoxide dismutase and catalase . These interactions enhance the compound’s ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress . Additionally, 2-Hydroxymelatonin has been found to modulate the activity of polyamines, which are involved in cell growth and differentiation .
Cellular Effects
2-Hydroxymelatonin exerts significant effects on various types of cells and cellular processes. In cancer cells, such as human colorectal cancer cells, 2-Hydroxymelatonin has demonstrated potent cytotoxic effects . It induces apoptosis through the activation of apoptotic signaling pathways and reduces cell viability . Furthermore, 2-Hydroxymelatonin influences cell signaling pathways, including the Wnt pathway, by decreasing the mRNA levels of β-catenin . This compound also affects gene expression and cellular metabolism, contributing to its anti-cancer properties .
Molecular Mechanism
The molecular mechanism of 2-Hydroxymelatonin involves several key interactions at the molecular level. This compound acts as an antioxidant by directly scavenging free radicals and upregulating antioxidant enzymes . It also supports mitochondrial electron flux, reducing electron leakage and preventing excessive radical generation . Additionally, 2-Hydroxymelatonin binds to specific biomolecules, such as respiratory burst NADPH oxidase (RBOH), to induce reactive oxygen species production and promote senescence in plants . These binding interactions and enzyme modulations contribute to the compound’s protective and regulatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxymelatonin have been observed to change over time. Studies have shown that this compound induces reactive oxygen species production in plants, leading to premature senescence . The stability and degradation of 2-Hydroxymelatonin are influenced by environmental factors, such as light and temperature . Long-term exposure to 2-Hydroxymelatonin has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the dynamic nature of this compound’s impact on cellular processes.
Dosage Effects in Animal Models
The effects of 2-Hydroxymelatonin vary with different dosages in animal models. In studies involving rats, melatonin and its metabolites, including 2-Hydroxymelatonin, have been shown to reduce oxidative stress and inflammation . High doses of 2-Hydroxymelatonin may lead to toxic or adverse effects, such as increased oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where low to moderate doses confer protective benefits, while higher doses result in detrimental outcomes .
Metabolic Pathways
2-Hydroxymelatonin is involved in several metabolic pathways, primarily related to its role as a melatonin metabolite. The enzyme melatonin 2-hydroxylase catalyzes the conversion of melatonin to 2-Hydroxymelatonin . This compound is further metabolized through various pathways, including the formation of sulfate or glucuronide conjugates . These metabolic processes influence the levels of 2-Hydroxymelatonin and its effects on metabolic flux and metabolite levels . The interactions with enzymes and cofactors involved in these pathways contribute to the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of 2-Hydroxymelatonin within cells and tissues are mediated by specific transporters and binding proteins. The ATP-binding cassette G2 (ABCG2) transporter plays a key role in the biodistribution of melatonin and its metabolites, including 2-Hydroxymelatonin . This transporter affects the bioavailability, tissue accumulation, and secretion of 2-Hydroxymelatonin . Additionally, 2-Hydroxymelatonin can cross biological membranes and enter various cellular compartments, allowing for its widespread distribution and protective effects against oxidative stress .
Subcellular Localization
2-Hydroxymelatonin exhibits specific subcellular localization, which influences its activity and function. In plants, this compound is predominantly localized in chloroplasts and mitochondria, where it plays a role in regulating oxidative stress and cellular metabolism . The subcellular localization of 2-Hydroxymelatonin is directed by targeting signals and post-translational modifications that guide its transport to specific compartments . These localization patterns are essential for the compound’s ability to modulate cellular processes and maintain cellular homeostasis.
特性
IUPAC Name |
N-[2-(2-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)14-6-5-10-11-7-9(18-2)3-4-12(11)15-13(10)17/h3-4,7,15,17H,5-6H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEAUFSGHUWAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


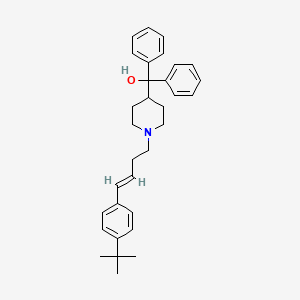
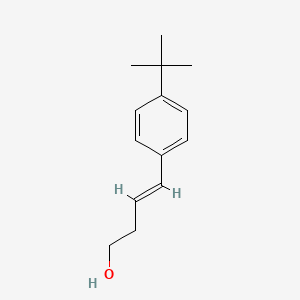

![[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate](/img/structure/B568982.png)


![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)


![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)
